molecular formula C24H18ClN3O4 B5426935 (4E)-4-[[3-chloro-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one

(4E)-4-[[3-chloro-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one

Cat. No.: B5426935
M. Wt: 447.9 g/mol
InChI Key: CCGUWYBTKBLRMC-FYJGNVAPSA-N
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Description

(4E)-4-[[3-chloro-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[[3-chloro-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolone core, followed by the introduction of the phenyl and nitrophenyl groups through condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to maintain consistency and efficiency. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[[3-chloro-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce nitro groups to amines.

    Substitution: Halogen atoms like chlorine can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce an amine derivative.

Scientific Research Applications

(4E)-4-[[3-chloro-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which (4E)-4-[[3-chloro-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the functional groups present and their interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4E)-4-[[3-chloro-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one apart is its combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.

Properties

IUPAC Name

(4E)-4-[[3-chloro-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O4/c1-16-21(24(29)27(26-16)19-5-3-2-4-6-19)13-18-9-12-23(22(25)14-18)32-15-17-7-10-20(11-8-17)28(30)31/h2-14H,15H2,1H3/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGUWYBTKBLRMC-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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